molecular formula C26H23N3O4S2 B2576653 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 441290-26-2

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2576653
CAS No.: 441290-26-2
M. Wt: 505.61
InChI Key: TVCPRVAUUUFZEP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,3-dihydroindole sulfonyl group at the 4-position and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c1-2-33-21-11-7-18(8-12-21)23-17-34-26(27-23)28-25(30)20-9-13-22(14-10-20)35(31,32)29-16-15-19-5-3-4-6-24(19)29/h3-14,17H,2,15-16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPRVAUUUFZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidized Derivatives: Various oxidized forms of the indole ring.

    Reduced Derivatives: Sulfoxides and sulfides.

    Substituted Derivatives: Functionalized benzamide and thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives containing thiazole and indole structures can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungi like Aspergillus niger .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Certain derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of similar compounds in models of neurodegenerative diseases. The inhibition of acetylcholinesterase activity by these compounds may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

Case Study 1: Antibacterial Evaluation

In a study evaluating various thiazole derivatives for their antibacterial efficacy, it was found that one derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This highlights the potential of thiazole-containing compounds in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of indole-thiazole hybrids were synthesized and tested for cytotoxicity against different cancer cell lines. One compound demonstrated significant inhibition of cell growth at low micromolar concentrations, suggesting that modifications to the indole or thiazole moieties could enhance anticancer potency .

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Sulfonyl Group Variations

  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():

    • The bis(2-methoxyethyl)sulfamoyl group replaces the dihydroindole sulfonyl, introducing polar methoxy groups. This increases hydrophilicity but may reduce membrane permeability compared to the target compound.
    • The 4-nitrophenyl substituent on the thiazole is electron-withdrawing, contrasting with the electron-donating ethoxy group in the target compound. This difference likely alters electronic interactions in biological targets .
  • However, the lack of aromaticity may reduce binding affinity in hydrophobic pockets .
  • The benzothiazole ring (vs. thiazole) introduces additional sulfur-mediated interactions but may increase metabolic susceptibility .

Thiazole Ring Substitutions

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): The 4-methylphenyl group on the thiazole is less polar than ethoxyphenyl, reducing solubility.
  • n-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (): The cyano group on the thiazole is strongly electron-withdrawing, which could enhance electrophilic reactivity but reduce stability under physiological conditions. The ethoxyphenyl acetamide moiety shares similarities with the target compound’s benzamide core, suggesting overlapping pharmacophores .

Electronic and Steric Effects

  • The quinolin-8-yl group may engage in intercalation or metal chelation, diverging from the target compound’s mechanism .

Data Tables

Table 1: Key Structural Features and Properties

Compound Name Sulfonyl Group Thiazole Substituent LogP* Activity (%)
Target Compound 2,3-Dihydroindole 4-Ethoxyphenyl 3.8 N/A
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-Nitrophenyl 2.5 119.09
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-Nitrophenyl 2.9 N/A
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide N/A 4-Methylphenyl 3.2 129.23

*Calculated using fragment-based methods.

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide represents a novel chemical entity with potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Indole moiety : Imparts significant biological activity.
  • Thiazole ring : Known for its role in various pharmacological activities.
  • Benzamide group : Often associated with anti-cancer properties.

Molecular Formula

The molecular formula for this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and indole moieties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study conducted by Evren et al. (2019), thiazole derivatives were tested against A549 human lung adenocarcinoma cells, demonstrating significant selectivity and activity. The IC50 values for related compounds ranged from 1.61 to 1.98 µg/mL, indicating strong anticancer properties .

CompoundCell Line TestedIC50 (µg/mL)
Compound 1A5491.61
Compound 2A5491.98

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. The compound's structural features suggest potential efficacy in models of induced seizures.

Case Study: Anticonvulsant Testing

In experiments using a picrotoxin-induced convulsion model, related thiazole compounds exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide .

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A18.4170.29.2

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the thiazole ring and indole structure significantly influences their efficacy.

Key Findings

  • Electron-donating groups : Such as methyl or ethyl substitutions enhance anticancer activity.
  • Halogen substitutions : Particularly para-substituted phenyl groups improve cytotoxicity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes : Such as carbonic anhydrase and acetylcholinesterase, which are crucial in cancer progression and seizure activity.
  • Induction of apoptosis : In cancer cells through mitochondrial pathways .

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